
ethyl 3-amino-5-chloro-1H-indole-2-carboxylate
Übersicht
Beschreibung
Ethyl 3-amino-5-chloro-1H-indole-2-carboxylate is a chemical compound that belongs to the class of indole derivatives. Indoles are heterocyclic compounds with a wide range of biological activities and are of significant interest in medicinal chemistry. Although the provided papers do not directly discuss this compound, they do provide insights into the synthesis, structure, and properties of related indole and pyrazole derivatives, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of related indole derivatives often involves the reaction of indol-2(3H)-ones with various reagents. For instance, ethyl 3-(ethynyl)-2-(ethoxycarbonyloxy)indole-1-carboxylates can be prepared from indol-2(3H)-one by treatment with ethyl chloroformate and triethylamine . Similarly, ethyl 3-(benzoylamino)-1H-indole-2-carboxylates are synthesized by heating ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates with polyphosphoric acid . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of indole derivatives is often elucidated using spectroscopic techniques such as NMR, IR, MS, and X-ray crystallography. For example, the structure of ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates was determined using hydrogen bonding patterns observed in X-ray crystallography . Similarly, the crystal structure of ethyl (R)-2-(biphenyl-4-carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate was characterized by single-crystal X-ray diffraction . These techniques could be applied to determine the molecular structure of this compound.
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions. For instance, the reaction of ethyl 3-(benzoylamino)-5-chloro-1H-indole-2-carboxylate with hydrazine hydrate leads to debenzoylation, while hydrolysis with aqueous sodium hydroxide affords the corresponding carboxylic acid . These reactions highlight the reactivity of the indole carboxylate ester group and the potential for further functionalization of the indole core.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the crystal structure of ethyl 2-aminooxazole-5-carboxylate reveals planar sheets connected by hydrogen bonding, which could affect its solubility and melting point . The presence of substituents on the indole ring, such as amino and chloro groups, would also impact these properties for this compound.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Studies have demonstrated the synthesis and chemical transformations of ethyl 3-amino-5-chloro-1H-indole-2-carboxylate derivatives, showcasing their potential in creating a variety of biologically active compounds. For instance, ethyl 3-(benzoylamino)-5-chloro-1H-indole-2-carboxylate and its derivatives have been synthesized through reactions involving polyphosphoric acid, leading to compounds with potential antibacterial properties and applications in drug discovery (Cucek & Verček, 2008).
Biological Evaluation and Potential Therapeutic Applications
This compound derivatives have been identified as potent inhibitors in various biological assays, indicating their potential as therapeutic agents. For example, novel benzo[g]indole-3-carboxylates, structurally related to this compound, have shown significant anti-inflammatory properties by inhibiting the activity of 5-lipoxygenase, a key enzyme in the inflammation process (Karg et al., 2009).
Allosteric Modulation of Cannabinoid Receptors
In the context of neurological research, derivatives of this compound have been studied for their allosteric modulation effects on the cannabinoid CB1 receptor. These compounds, including 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide, have been shown to influence cannabinoid receptor activity, highlighting their potential for developing novel neuromodulatory therapies (Price et al., 2005).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Ethyl 3-amino-5-chloro-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in various bioactive aromatic compounds . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .
Mode of Action
The mode of action of indole derivatives can vary widely, depending on the specific derivative and its targets . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses . .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities . They have been associated with antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Result of Action
The result of a compound’s action depends on its mode of action and the biochemical pathways it affects. Indole derivatives have been associated with a wide range of biological activities . .
Biochemische Analyse
Biochemical Properties
Ethyl 3-amino-5-chloro-1H-indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s interaction with these enzymes often involves binding to the active site, leading to enzyme inhibition and subsequent disruption of cellular processes.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation . Additionally, this compound may affect gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific proteins and enzymes, leading to their inhibition or activation. For instance, this compound may inhibit the activity of kinases involved in cell signaling, thereby disrupting downstream signaling events . Additionally, the compound can influence gene expression by binding to DNA or interacting with transcription factors, resulting in altered transcriptional activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to a decrease in their biological activity . Additionally, long-term exposure to this compound may result in adaptive cellular responses, such as changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth or reduction of inflammation . At high doses, this compound may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have different biological activities . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, resulting in changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters, such as organic anion transporters . Once inside the cell, this compound can interact with binding proteins that influence its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression. Alternatively, the compound may accumulate in the mitochondria, influencing mitochondrial function and cellular metabolism.
Eigenschaften
IUPAC Name |
ethyl 3-amino-5-chloro-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-2-16-11(15)10-9(13)7-5-6(12)3-4-8(7)14-10/h3-5,14H,2,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNGJTFHRLLAEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394316 | |
| Record name | ethyl 3-amino-5-chloro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62578-58-9 | |
| Record name | ethyl 3-amino-5-chloro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1307477.png)
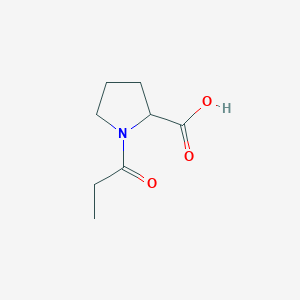
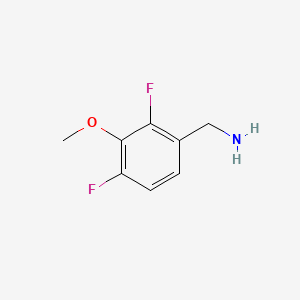
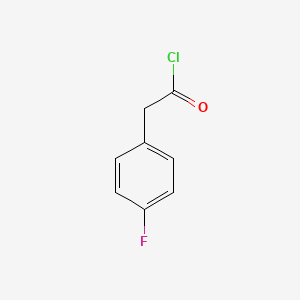
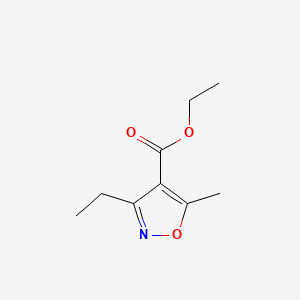
![6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B1307490.png)
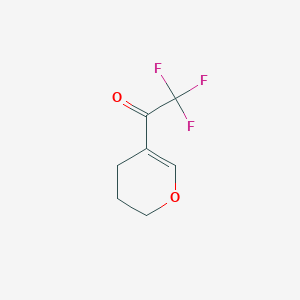
![(E)-1-[4-(3-fluoropropoxy)phenyl]-3-(4-phenoxyanilino)-2-propen-1-one](/img/structure/B1307495.png)
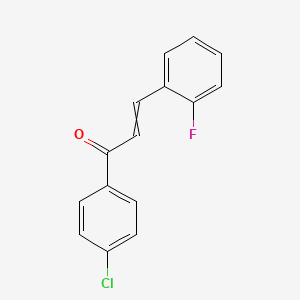
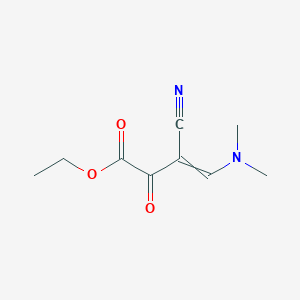

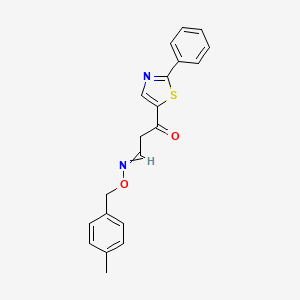
![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]proline](/img/structure/B1307519.png)